molecular formula C16H15ClN2O2S B2939182 5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1327560-08-6

5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2939182
CAS RN: 1327560-08-6
M. Wt: 334.82
InChI Key: IXDSHWSVUNELGC-UHFFFAOYSA-N
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Description

This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .


Molecular Structure Analysis

The molecular structure of this compound was clarified by the X-ray crystal structure of the compound in complex with human FXa .


Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .


Physical And Chemical Properties Analysis

The physical properties of similar compounds include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. They are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study focused on the synthesis of derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share structural similarities with the specified compound, demonstrated their potent antioxidant activities. These compounds exhibited significant antioxidant effects, with some showing higher activity than ascorbic acid, highlighting their potential as novel antioxidants in therapeutic applications (Tumosienė et al., 2019).

Antimicrobial Potential

Another research synthesized compounds structurally related to the specified chemical, exploring their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, revealing promising antimicrobial activities, which indicates their potential application in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Further research into thiophene and thiazolyl-thiophene derivatives, which share the thiophene core with the compound , showcased their synthesis and evaluation for anticancer activity. These studies reveal the potential of thiophene-based compounds in inhibiting cancer cell lines, suggesting a pathway for developing anticancer drugs (Atta & Abdel‐Latif, 2021).

Structural Studies and Potential as Anticonvulsants

Research on the crystal structures of certain anticonvulsant enaminones offers insights into the molecular conformation and potential therapeutic applications of similar compounds. These studies highlight the significance of structural analysis in understanding the biological activities of such molecules (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Techniques and Chemical Characterization

Various studies have detailed the synthesis and characterization of related compounds, providing a foundation for further research on the specified chemical. These works contribute to the broader understanding of thiophene derivatives and their applications, ranging from materials science to pharmaceuticals (Abdalha et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Mode of Action

The compound acts as a direct inhibitor of FXa . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s action affects the blood coagulation pathway . By inhibiting FXa, it disrupts the conversion of prothrombin to thrombin, thereby affecting the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect.

Pharmacokinetics

The compound is characterized by good oral bioavailability and high potency . The oxazolidinone class, to which this compound belongs, is generally known for its favorable pharmacokinetic profile . .

Result of Action

The inhibition of FXa by this compound leads to a decrease in thrombin formation, which in turn reduces the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect , making the compound a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s interaction with its target, FXa, occurs in the complex environment of the blood coagulation cascade, which involves multiple enzymes and cofactors .

Safety and Hazards

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is considered a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is considered a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems . The current study deciphers the combined ligand- and structure-based computational insights to profile structural determinants for the selectivity of representative diverse classes of FXa-selective, thrombin-selective, as well as dual FXa-thrombin high affinity inhibitors .

properties

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSHWSVUNELGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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